N6-Benzyl-2-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Benzyl-2-deoxyadenosine: is a synthetic nucleoside analog derived from 2-deoxyadenosine. It features a benzyl group attached to the nitrogen at the sixth position of the adenine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: N6-Benzyl-2-deoxyadenosine can be synthesized through the reaction of 2-deoxyinosine with benzylamine. The reaction typically involves the use of a coupling agent such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DMF (dimethylformamide). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, purification steps, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: N6-Benzyl-2-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form this compound derivatives with different oxidation states.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with different functional groups attached to the benzyl ring .
Scientific Research Applications
N6-Benzyl-2-deoxyadenosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, such as DNA methylation and gene expression.
Medicine: this compound has shown potential antiviral activity against alphaviruses and human enterovirus 71.
Industry: It is used in the development of novel pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of N6-Benzyl-2-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The benzyl group at the sixth position of the adenine ring can affect base pairing and hydrogen bonding, leading to disruptions in DNA replication and transcription. Additionally, the compound may interact with specific enzymes and proteins involved in nucleic acid metabolism .
Comparison with Similar Compounds
N6-Benzyladenosine: Similar to N6-Benzyl-2-deoxyadenosine but with a ribose sugar instead of deoxyribose.
N6-Methyl-2-deoxyadenosine: Features a methyl group instead of a benzyl group at the sixth position.
N6-Benzoyl-2-deoxyadenosine: Contains a benzoyl group instead of a benzyl group at the sixth position.
Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its interaction with biological targets, and provide unique opportunities for chemical derivatization .
Properties
CAS No. |
37113-47-6 |
---|---|
Molecular Formula |
C17H19N5O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2R,3S,5R)-5-[6-(benzylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C17H19N5O3/c23-8-13-12(24)6-14(25-13)22-10-21-15-16(19-9-20-17(15)22)18-7-11-4-2-1-3-5-11/h1-5,9-10,12-14,23-24H,6-8H2,(H,18,19,20)/t12-,13+,14+/m0/s1 |
InChI Key |
NIMQVHDXSYNJJX-BFHYXJOUSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O |
37113-47-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.